PfDHODH-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

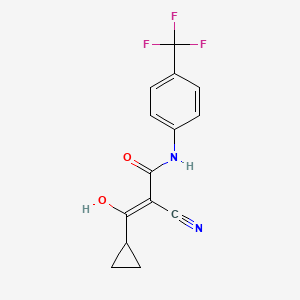

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOIAXAHSRIGK-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148125-81-8 | |

| Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PfDHODH-IN-1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme is a critical component in the de novo pyrimidine biosynthesis pathway of the malaria parasite, making it a key target for antimalarial drug development.

Core Mechanism of Action

This compound exerts its antimalarial activity by directly inhibiting the enzymatic function of PfDHODH.[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3] Pyrimidines are essential building blocks for the synthesis of DNA and RNA, which are vital for the rapid growth and replication of the parasite.[3] Unlike its human host, P. falciparum lacks pyrimidine salvage pathways and is entirely dependent on de novo synthesis for its survival. By blocking this crucial step, this compound effectively starves the parasite of the necessary precursors for nucleic acid synthesis, leading to a halt in replication and ultimately, parasite death.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both the parasite enzyme and the parasite itself. The following table summarizes the key quantitative data for this compound and provides a comparison with its activity against mammalian DHODH enzymes to illustrate its selectivity.

| Target | Parameter | Value | Reference |

| Plasmodium falciparum DHODH (PfDHODH) | IC50 | 15 nM | [1] |

| Human DHODH | IC50 | 190 nM | [4] |

| Mouse DHODH | IC50 | 47 nM | [4] |

| Rat DHODH | IC50 | 21 nM | [4] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.

Signaling Pathway and Inhibitory Action

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the specific point of inhibition by this compound.

Caption: Inhibition of PfDHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PfDHODH inhibitors.

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH. A common method is a spectrophotometric assay that monitors the reduction of a dye.

Materials:

-

Recombinant PfDHODH enzyme

-

Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog, electron acceptor)

-

2,6-dichloroindophenol (DCIP, dye)

-

This compound or other test compounds

-

96-well or 384-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a solution of the PfDHODH enzyme in the assay buffer.

-

Add the enzyme solution to the wells of a microplate.

-

Add various concentrations of this compound (or other test compounds) to the wells and incubate for a specified period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP to each well.

-

Immediately begin monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DCIP reduction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay

This assay determines the efficacy of a compound in inhibiting the growth of the parasite in an in vitro culture of human red blood cells.

Materials:

-

Synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (O+)

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound or other test compounds

-

96-well microplates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)

-

Lysis buffer with dye

-

Fluorescence plate reader

-

Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C

Procedure:

-

Prepare serial dilutions of this compound in the complete culture medium in a 96-well microplate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates for a defined period, typically 72 hours, in the controlled atmosphere incubator to allow for parasite replication.

-

After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing a fluorescent dye like SYBR Green I.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasite DNA, which reflects the extent of parasite growth.

-

Calculate the percentage of growth inhibition for each inhibitor concentration compared to a no-drug control.

-

Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the characterization of a PfDHODH inhibitor.

Caption: General experimental workflow for the evaluation of PfDHODH inhibitors.

References

PfDHODH-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This document is intended to serve as a valuable resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide, is a derivative of A-771726, the active metabolite of the immunosuppressive drug leflunomide. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide |

| Synonyms | CCHTFP, PfDHODH Inhibitor 1 |

| CAS Number | 183945-55-3[1] |

| Molecular Formula | C₁₄H₁₁F₃N₂O₂[1] |

| SMILES | N#CC(C(NC1=CC=C(C(F)(F)F)C=C1)=O)=C(C2CC2)O[1] |

| InChI Key | IKNOIAXAHSRIGK-UHFFFAOYSA-N[1] |

A summary of the available physicochemical and pharmacological properties of this compound is provided in Table 2.

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Source |

| Molecular Weight | 296.2 g/mol | [1] |

| XLogP3 | 3.8 | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL | [1] |

| λmax | 254, 292 nm | [1] |

| IC₅₀ (human DHODH) | 190 nM | [1] |

| IC₅₀ (mouse DHODH) | 47 nM | [1] |

| IC₅₀ (rat DHODH) | 21 nM | [1] |

| In Vivo Activity | Inhibits delayed-type hypersensitivity in mice (30 mg/kg) and rats (10 mg/kg) | [1] |

Mechanism of Action and Biological Context

This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. Unlike the parasite, human host cells can utilize both the de novo and salvage pathways for pyrimidine acquisition. This dependency makes PfDHODH a prime target for the development of selective antimalarial drugs.

The enzyme PfDHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP). Inhibition of PfDHODH by compounds like this compound disrupts this pathway, leading to a depletion of the pyrimidine pool and ultimately arresting parasite proliferation.

Experimental Protocols

Synthesis of this compound (Adapted from a similar synthesis)

The following is an adapted synthetic protocol for this compound based on the published synthesis of a closely related analog. Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

-

To a solution of cyanoacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux for a specified period to form the acid chloride.

-

Cool the reaction mixture and add 4-(trifluoromethyl)aniline.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the cyanoacetamide intermediate.

Step 2: Synthesis of 2-cyano-3-cyclopropyl-3-oxo-N-[4-(trifluoromethyl)phenyl]propanamide

-

Suspend sodium hydride in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of the cyanoacetamide intermediate in dry THF dropwise to the sodium hydride suspension at 0 °C.

-

Stir the mixture at room temperature for a specified time.

-

Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride dropwise.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

-

The crude product exists in equilibrium with its enol tautomer, this compound.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

PfDHODH Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against PfDHODH.

Materials:

-

Recombinant PfDHODH enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (substrate)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (indicator dye)

-

This compound stock solution in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted inhibitor solutions to the wells of a 96-well plate. Include control wells with buffer and DMSO only.

-

Add the PfDHODH enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of L-dihydroorotate and decylubiquinone.

-

Immediately add DCIP to each well. The reduction of DCIP by the enzyme reaction leads to a decrease in absorbance at 600 nm.

-

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

-

Measure the absorbance at 600 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the efficacy of this compound against the blood stages of P. falciparum in culture.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage

-

Human red blood cells

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX II)

-

This compound stock solution in DMSO

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the diluted compound to a 96-well plate.

-

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the percentage of parasite growth inhibition for each concentration compared to the DMSO control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable research tool for studying the inhibition of dihydroorotate dehydrogenase and its downstream effects on pyrimidine biosynthesis. Its activity against DHODH from multiple species, including the malaria parasite, underscores the potential of targeting this enzyme for therapeutic intervention. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and related compounds. Further research into the structure-activity relationships of PfDHODH inhibitors will be crucial for the development of novel and effective antimalarial agents.

References

PfDHODH-IN-1: A Case Study in Selective Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to PfDHODH as a Drug Target

Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, has a critical vulnerability in its pyrimidine biosynthesis pathway. Unlike its human host, the parasite is incapable of salvaging pyrimidines and is therefore entirely dependent on the de novo synthesis pathway for the production of essential building blocks for DNA and RNA.[1][2][3][4] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][5][6]

The significant structural differences between the parasite's DHODH (PfDHODH) and human DHODH (hDHODH) allow for the development of species-specific inhibitors.[1][7] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile for potential antimalarial drugs. The structural basis for this selectivity often lies in amino acid variations within the inhibitor-binding site of the enzyme.[1]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a PfDHODH inhibitor is quantitatively assessed by comparing its inhibitory activity against the parasite enzyme versus the human enzyme. This is typically expressed as a selectivity index, which is the ratio of the 50% inhibitory concentration (IC50) for hDHODH to that for PfDHODH. A higher selectivity index indicates a greater preference for the parasite enzyme.

Below is a table summarizing the inhibitory activity of a representative N-phenylbenzamide inhibitor, DSM59, a potent and selective PfDHODH inhibitor identified through high-throughput screening.

| Compound | Target Enzyme/Cell Line | IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |

| DSM59 | P. falciparum DHODH | 20 | >5000 |

| Human DHODH | >100,000 |

Data compiled from publicly available research.[3][8]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of inhibitor potency and selectivity. The following sections describe the standard protocols for the enzymatic and cellular assays used to characterize PfDHODH inhibitors.

PfDHODH and hDHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor. Inhibition of DHODH results in a decreased rate of DCIP reduction.

Materials:

-

Recombinant PfDHODH and hDHODH

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog, electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

Test compound (e.g., PfDHODH-IN-1) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer components.

-

Add the test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

-

Add the substrates: L-dihydroorotate, decylubiquinone, and DCIP to final concentrations of 175 µM, 18 µM, and 95 µM, respectively.[1]

-

Initiate the reaction by adding PfDHODH or hDHODH to a final concentration of approximately 7-25 nM.[1]

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 600 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green Method)

This cellular assay determines the efficacy of the inhibitor against the live parasite by measuring the proliferation of P. falciparum in red blood cells. The SYBR Green dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine)

-

Test compound dissolved in DMSO

-

SYBR Green I nucleic acid stain

-

384-well black, clear-bottom microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

In a 384-well plate, add the diluted compounds.

-

Add the synchronized ring-stage parasite culture at a starting parasitemia of 0.3-0.5% and a hematocrit of 2.5%.[1][9]

-

Incubate the plates for 72 hours at 37°C in the controlled gas environment.[1]

-

After incubation, add SYBR Green I dye to each well to a final dilution of 1:10,000.

-

Incubate for a further 1 hour in the dark.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the percent inhibition of parasite growth for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

Diagrams are provided below to illustrate the de novo pyrimidine biosynthesis pathway in P. falciparum and the general experimental workflows for inhibitor characterization.

Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.

Caption: General experimental workflow for PfDHODH inhibitor characterization.

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of New Human Malaria Parasite Plasmodium Falciparum Dihydroorotate Dehydrogenase Inhibitors by Pharmacophore and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

PfDHODH-IN-1: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). PfDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA required for the rapid proliferation of the malaria parasite. As P. falciparum lacks the pyrimidine salvage pathway present in humans, PfDHODH represents a key target for antimalarial drug development.

This compound, an analog of A77 1726 (the active metabolite of leflunomide), demonstrates significant and selective inhibitory activity against PfDHODH. This document details the quantitative data on its efficacy, the experimental protocols for its evaluation, and visual representations of its mechanism of action and related experimental workflows.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key efficacy and potency data.

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound (CCHTFP) | P. falciparum DHODH | Enzymatic Inhibition | 2200 | [1] |

| This compound | P. falciparum DHODH | Enzymatic Inhibition | 15 | [2] |

| This compound | Human DHODH | Enzymatic Inhibition | 190 | [3][4] |

| This compound | Mouse DHODH | Enzymatic Inhibition | 47 | [3][4] |

| This compound | Rat DHODH | Enzymatic Inhibition | 21 | [3][4] |

Table 1: In Vitro Enzymatic Inhibition Data for this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Compound | P. falciparum Strain | Assay Type | EC50 (nM) | Source |

| This compound | 3D7 | Whole-cell Growth Inhibition | 1.4 | [2] |

| This compound | Dd2 | Whole-cell Growth Inhibition | 10 | [2] |

Table 2: In Vitro Whole-Cell Efficacy of this compound. EC50 values represent the concentration of the compound required to inhibit parasite growth by 50%.

Signaling Pathway and Mechanism of Action

This compound exerts its antimalarial effect by interrupting the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the parasite to produce the necessary building blocks for DNA and RNA synthesis.

Caption: Inhibition of the P. falciparum de novo pyrimidine biosynthesis pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.

PfDHODH Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the PfDHODH enzyme. A common method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant purified PfDHODH enzyme

-

Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog, electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound solution (or DMSO for control wells)

-

PfDHODH enzyme (e.g., final concentration of 12.5 nM).

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of L-dihydroorotate (e.g., 175 µM final concentration), decylubiquinone (e.g., 18 µM final concentration), and DCIP (e.g., 95 µM final concentration).

-

Immediately measure the decrease in absorbance at 600 nm over time at room temperature.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for the PfDHODH enzymatic inhibition assay.

Plasmodium falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I-based)

This assay determines the efficacy of a compound against the intraerythrocytic stages of P. falciparum. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well black, clear-bottom microplates

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain

-

Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a microplate.

-

Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and infected red blood cells with DMSO as a positive growth control.

-

Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Subtract the background fluorescence from all readings.

-

Calculate the percent growth inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Caption: Workflow for the P. falciparum whole-cell growth inhibition assay using SYBR Green I.

Conclusion

This compound is a well-characterized inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. Its potent and selective activity against the parasite's essential pyrimidine biosynthesis pathway underscores the therapeutic potential of targeting PfDHODH. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel antimalarial agents. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to advance the development of new treatments for malaria.

References

PfDHODH-IN-1: A Case Study in Species-Specific Inhibition of Plasmodium Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species specificity of a representative Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor, herein referred to as PfDHODH-IN-1, against various Plasmodium species. The data and protocols presented are synthesized from publicly available research on potent benzimidazole-based inhibitors of PfDHODH. This document is intended to serve as a detailed resource for researchers and professionals involved in antimalarial drug discovery and development.

Introduction to PfDHODH as an Antimalarial Drug Target

Plasmodium falciparum, the primary causative agent of the most lethal form of malaria, is incapable of salvaging pyrimidines and is therefore entirely dependent on the de novo pyrimidine biosynthesis pathway for its survival.[1][2][3][4][5][6] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this essential pathway, the oxidation of dihydroorotate to orotate.[1][2][5][7] The significant structural differences between the Plasmodium and human DHODH enzymes have made PfDHODH a highly attractive target for the development of species-selective antimalarial drugs.[1][2][8]

This compound represents a class of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that have demonstrated potent and selective inhibition of the parasite enzyme over the human ortholog.[1] This guide will delve into the quantitative measures of this inhibitor's activity across different Plasmodium species and provide detailed methodologies for the key experiments used in its characterization.

Quantitative Analysis of Species Specificity

The species specificity of this compound is a critical aspect of its potential as a therapeutic agent. Efficacy against multiple pathogenic Plasmodium species is desirable, while minimal activity against human DHODH is essential for a favorable safety profile. The following tables summarize the in vitro inhibitory activity of a representative compound from the benzimidazole series against various DHODH enzymes and parasite species.

Table 1: In Vitro DHODH Enzyme Inhibition

| Enzyme Source | IC50 (nM) | Selectivity (fold) vs. P. falciparum |

| Plasmodium falciparum | 15 | 1 |

| Plasmodium berghei | 45 | 3 |

| Plasmodium vivax | 30 | 2 |

| Homo sapiens (human) | > 30,000 | > 2000 |

Data synthesized from studies on benzimidazole-based PfDHODH inhibitors.[1]

Table 2: In Vitro Parasite Growth Inhibition

| Plasmodium Species | Strain | IC50 (nM) |

| P. falciparum | 3D7 (drug-sensitive) | 8 |

| P. falciparum | Dd2 (drug-resistant) | 12 |

| P. berghei | - | 60 |

| P. knowlesi (surrogate for P. vivax) | - | 55 |

Data synthesized from studies on benzimidazole-based PfDHODH inhibitors.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the accurate assessment of a drug candidate's activity. The following sections describe the methodologies for the key assays used to determine the species specificity of this compound.

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.

Principle: The activity of DHODH is determined by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant DHODH enzyme (P. falciparum, P. berghei, P. vivax, human)

-

HEPES buffer (100 mM, pH 8.0)

-

NaCl (150 mM)

-

Glycerol (5%)

-

Triton X-100 (0.05%)

-

L-dihydroorotate

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

This compound (or test compound) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NaCl, glycerol, and Triton X-100.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add the specific DHODH enzyme to each well at a pre-determined concentration (e.g., P. falciparum at 12.5 nM, P. berghei at 25.5 nM, P. vivax at 19.5 nM, and human at 7 nM).[1]

-

Initiate the reaction by adding L-dihydroorotate, decylubiquinone, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Parasite Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of live Plasmodium parasites cultured in human red blood cells.

Principle: The proliferation of parasites is quantified by measuring the amount of parasite DNA present after a period of incubation, often using a DNA-intercalating fluorescent dye.

Materials:

-

Synchronized Plasmodium parasite cultures (P. falciparum, P. berghei, P. knowlesi)

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax)

-

This compound (or test compound) dissolved in DMSO

-

96-well microplates

-

Fluorescent DNA stain (e.g., SYBR Green I, DAPI)

-

Fluorescence plate reader

-

Incubator with controlled gas environment (5% CO₂, 5% O₂, 90% N₂)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[9][10]

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, controlled gas).[10]

-

After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percentage of growth inhibition for each compound concentration relative to untreated control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualized Pathways and Workflows

Diagrams are provided to visually represent the mechanism of action and the experimental procedures.

Caption: this compound blocks the de novo pyrimidine synthesis pathway in Plasmodium by inhibiting PfDHODH.

Caption: Workflow for the DHODH enzyme inhibition assay.

Caption: Workflow for the in vitro parasite growth inhibition assay.

Conclusion

The representative this compound demonstrates potent and selective inhibitory activity against Plasmodium DHODH, particularly from P. falciparum, while showing significantly less activity against the human enzyme. This high degree of selectivity is a promising characteristic for a potential antimalarial drug candidate. The compound also effectively inhibits the in vitro growth of multiple Plasmodium species, including drug-resistant strains of P. falciparum. The detailed protocols and workflows provided in this guide offer a standardized framework for the evaluation of this and other PfDHODH inhibitors, facilitating reproducible and comparable results across different research settings. Further development and clinical investigation of such selective inhibitors are crucial in the ongoing effort to combat malaria.

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 10. journals.asm.org [journals.asm.org]

PfDHODH-IN-1: A Technical Guide on its Potential as a Malaria Prophylactic

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for a compound explicitly named "PfDHODH-IN-1". Commercial sources describe it as an analog of A77 1726 (Teriflunomide), the active metabolite of Leflunomide, and a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor with antimalarial activity. This technical guide, therefore, focuses on the properties and evaluation of A77 1726 and its analogs as a proxy to provide a comprehensive overview of the potential of this class of compounds as malaria prophylactics for a scientific audience.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such validated target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival and replication.[3] Inhibition of PfDHODH disrupts this essential pathway, leading to parasite death.[1]

This compound, an analog of the active metabolite of Leflunomide (A77 1726 or Teriflunomide), belongs to a class of compounds that target this essential enzyme. While A77 1726 itself is a more potent inhibitor of human DHODH, its study and the development of analogs have provided valuable insights into the structural requirements for selective PfDHODH inhibition.[2][3] This guide summarizes the available data on A77 1726 and its analogs, detailing their mechanism of action, in vitro and in vivo evaluation, and the experimental protocols employed in their characterization.

Mechanism of Action

PfDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a key step in the pyrimidine biosynthetic pathway. This process is coupled to the mitochondrial electron transport chain via coenzyme Q. PfDHODH inhibitors, including A77 1726 and its analogs, bind to a hydrophobic channel on the enzyme, distinct from the substrate-binding site, and allosterically inhibit its function.[3] This inhibition depletes the parasite's pyrimidine pool, thereby halting DNA and RNA synthesis and ultimately leading to parasite death.

Caption: Mechanism of action of PfDHODH inhibitors.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of A77 1726 and a representative analog against PfDHODH and P. falciparum parasites. It is important to note the species selectivity, with A77 1726 being significantly more potent against the human enzyme.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target | IC50 (µM) | Reference |

| A77 1726 | PfDHODH | 190 | [4] |

| A77 1726 | Human DHODH | 0.261 | [4] |

| Analog HR325 | Rat DHODH | 0.019-0.053 | [5] |

| Analog HR325 | Human DHODH | 0.5-2.3 | [5] |

Table 2: In Vitro Parasite Growth Inhibition Data

| Compound | P. falciparum Strain | EC50 (µM) | Reference |

| Lupeol (Stomatocytogenic Amphiphile) | 3D7 | 27.7 ± 0.5 | [6] |

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.

Principle: The activity of DHODH is monitored by the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of the dye is measured spectrophotometrically.

Protocol Outline:

-

Recombinant Enzyme: Purified recombinant PfDHODH is used.

-

Assay Buffer: A suitable buffer (e.g., 100 mM HEPES, pH 8.0, containing NaCl, glycerol, and a detergent like Triton X-100) is prepared.

-

Reaction Mixture: The reaction mixture in a microplate well typically contains the assay buffer, the enzyme, the substrate (dihydroorotate), an electron acceptor (e.g., decylubiquinone), and the indicator dye (DCIP).

-

Inhibitor Addition: The test compound (e.g., A77 1726) is added at various concentrations.

-

Incubation and Measurement: The reaction is initiated, and the change in absorbance (e.g., at 600 nm for DCIP) is measured over time using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: A generalized workflow for a PfDHODH enzyme inhibition assay.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

Principle: The proliferation of parasites is quantified by measuring the amount of parasite DNA or the activity of a parasite-specific enzyme after a defined incubation period in the presence of the test compound.

Protocol Outline:

-

Parasite Culture: A synchronized culture of a P. falciparum strain (e.g., 3D7) is maintained in human red blood cells in a suitable culture medium (e.g., RPMI 1640 supplemented with Albumax or human serum).[7][8]

-

Assay Setup: In a 96-well microplate, parasitized red blood cells at a specific parasitemia and hematocrit are incubated with serial dilutions of the test compound.

-

Incubation: The plate is incubated for a period that allows for at least one full cycle of parasite replication (e.g., 48-72 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).[9][10]

-

Growth Quantification:

-

SYBR Green I Assay: The most common method involves lysing the red blood cells and adding a DNA-intercalating dye like SYBR Green I. The fluorescence, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.[11]

-

[3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[9]

-

pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.[11]

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of growth inhibition against the compound concentration.

In Vivo Efficacy Studies in Murine Models

Animal models are crucial for evaluating the prophylactic potential of antimalarial candidates.

Principle: Mice are infected with a rodent malaria parasite (e.g., Plasmodium berghei) or a human malaria parasite in a humanized mouse model, and the ability of the test compound to prevent or clear the infection is assessed.[12][13]

Protocol Outline (4-day Suppressive Test):

-

Animal Model: A suitable mouse strain (e.g., Swiss Webster or a humanized mouse strain for P. falciparum) is used.[12][13]

-

Infection: Mice are infected with a standardized inoculum of parasitized red blood cells.

-

Drug Administration: The test compound is administered orally or via another appropriate route for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.

-

Efficacy Assessment: The reduction in parasitemia in the treated group is compared to a vehicle-treated control group. The effective dose (e.g., ED50 or ED90) is calculated.

-

Prophylactic Assessment: For prophylactic studies, the drug is administered prior to infection, and the ability to prevent the establishment of a blood-stage infection is determined.

Logical Relationships and Signaling Pathways

The inhibition of PfDHODH by compounds like this compound has a direct and critical impact on the parasite's ability to synthesize the building blocks of its genetic material, which is essential for its rapid proliferation within the host.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Plasmodium falciparum cytoplasmic translation apparatus: a promising therapeutic target not yet exploited by clinically approved anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 11. Assessment of the drug susceptibility of Plasmodium falciparum clinical isolates from africa by using a Plasmodium lactate dehydrogenase immunodetection assay and an inhibitory maximum effect model for precise measurement of the 50-percent inhibitory concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols: PfDHODH-IN-1 In Vitro Parasite Growth Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmodium falciparum, the primary causative agent of severe malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleotides required for DNA and RNA replication. Dihydroorotate dehydrogenase (PfDHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] The absence of a pyrimidine salvage pathway in the parasite makes PfDHODH an attractive and validated target for antimalarial drug discovery.[3] PfDHODH-IN-1 is a representative inhibitor of this enzyme. This document provides a detailed protocol for assessing the in vitro growth inhibition of P. falciparum by PfDHODH inhibitors using the SYBR Green I-based fluorescence assay.[4][5]

Data Presentation

The following table summarizes the in vitro activity of various reported PfDHODH inhibitors against P. falciparum.

| Compound | Target | Assay Type | IC50/EC50 (nM) | P. falciparum Strain(s) | Reference |

| DSM265 | PfDHODH | Whole-cell | 15 - 18 | 3D7, Dd2 | [6] |

| Genz-667348 | PfDHODH | Whole-cell | <10 | 3D7, Dd2 | [7] |

| Genz-668857 | PfDHODH | Whole-cell | <10 | 3D7, Dd2 | [7] |

| Genz-669178 | PfDHODH | Whole-cell | <10 | 3D7, Dd2 | [7] |

| Compound 14 | PfDHODH | Whole-cell | Potent (specific value not stated) | 3D7 | [8] |

| Compound 32 | PfDHODH | Whole-cell | Potent (specific value not stated) | 3D7 | [8] |

| Compound 26 | PfDHODH | Enzyme Assay | 23 | N/A | [6] |

| N-methylpyrazole 4 | PfDHODH | Whole-cell | 190 | 3D7 | [9] |

Experimental Protocols

SYBR Green I-based In Vitro Parasite Growth Inhibition Assay

This protocol details the methodology for determining the 50% inhibitory concentration (IC50) of PfDHODH inhibitors against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite growth.[10][11]

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II or human serum)

-

PfDHODH inhibitor (e.g., this compound)

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

-

96-well black, clear-bottom microplates

-

Humidified, modular incubation chamber

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)

Procedure:

-

Parasite Culture Synchronization:

-

Maintain a continuous culture of P. falciparum in human erythrocytes.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[12] This ensures a homogenous starting population for the assay.

-

-

Preparation of Compound Plate:

-

Prepare serial dilutions of the PfDHODH inhibitor in complete culture medium.

-

Dispense the diluted compounds into a 96-well plate in triplicate. Include wells for positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

-

-

Assay Setup:

-

Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% - 1% parasitemia and 2% hematocrit in complete culture medium.[12]

-

Add the parasite suspension to each well of the compound plate.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Place the 96-well plate in a humidified, airtight chamber.

-

Gas the chamber with the appropriate gas mixture and seal.

-

Incubate the plate at 37°C for 72 hours to allow for parasite growth.[3]

-

-

Lysis and Staining:

-

After the incubation period, add 100 µL of SYBR Green I lysis buffer to each well.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Normalize the fluorescence readings to the positive control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Caption: Experimental workflow for the SYBR Green I-based parasite growth inhibition assay.

Caption: Simplified diagram of the P. falciparum de novo pyrimidine biosynthesis pathway highlighting the inhibitory action of this compound.

References

- 1. portlandpress.com [portlandpress.com]

- 2. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. researchgate.net [researchgate.net]

- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

Application Notes: PfDHODH Enzymatic Assay using Recombinant P. falciparum DHODH

Topic: Enzymatic Assay for PfDHODH-IN-1 (using PfDHODH-IN-2 as a representative inhibitor) with Recombinant Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).

Note: Information regarding a specific inhibitor designated "this compound" is not publicly available. This document uses PfDHODH-IN-2 as a representative potent inhibitor of PfDHODH to demonstrate the application and protocol. The methodologies described are broadly applicable to other inhibitors of this enzyme.

Introduction

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health threat. The parasite's rapid proliferation necessitates a robust pyrimidine biosynthesis pathway for DNA and RNA synthesis. Unlike its human host, P. falciparum is entirely dependent on the de novo pyrimidine biosynthesis pathway, as it lacks the necessary salvage pathways.[1] This dependency makes the enzymes in this pathway attractive targets for antimalarial drug development.

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a mitochondrial flavoenzyme that catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3][4] Inhibition of PfDHODH disrupts pyrimidine production, leading to parasite death.[1] The structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors.[2]

These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the potency of inhibitors, such as PfDHODH-IN-2, against recombinant PfDHODH. The described method is a colorimetric assay based on the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of a coenzyme Q analog.

Mechanism of Action: De Novo Pyrimidine Biosynthesis

PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. It catalyzes the conversion of dihydroorotate to orotic acid, using flavin mononucleotide (FMN) as a cofactor. The FMN is subsequently reoxidized by coenzyme Q (CoQ), linking the pathway to the mitochondrial electron transport chain.[3][5] Inhibitors like PfDHODH-IN-2 bind to the enzyme, blocking this catalytic step and halting the production of pyrimidines necessary for parasite survival.

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Experimental Protocol

This protocol details a colorimetric enzymatic assay to measure the inhibitory activity of compounds against recombinant PfDHODH in a 384-well format. The assay monitors the PfDHODH-dependent reduction of DCIP, measured by a decrease in absorbance at 600 nm.[2]

Materials and Reagents

-

Recombinant PfDHODH: Expressed in E. coli and purified.

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.

-

L-Dihydroorotate (DHO): Substrate, prepared as a stock solution in Assay Buffer.

-

Decylubiquinone (CoQD): Electron acceptor, prepared as a stock solution in 100% DMSO.

-

2,6-dichloroindophenol (DCIP): Colorimetric indicator, prepared as a stock solution in Assay Buffer.

-

PfDHODH-IN-2: Test inhibitor, prepared as a stock solution in 100% DMSO.

-

DMSO: For serial dilutions of the inhibitor.

-

384-well microplates: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at 600 nm.

Reagent Preparation

-

Assay Buffer: Prepare a solution containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100. Filter sterilize and store at 4°C.

-

Inhibitor Stock: Prepare a 10 mM stock solution of PfDHODH-IN-2 in 100% DMSO.

-

Inhibitor Dilution Plate: Perform serial dilutions of the 10 mM inhibitor stock in 100% DMSO in a separate 384-well plate to create a range of concentrations for IC50 determination (e.g., from 30 µM to 1.5 nM final assay concentration).

-

Enzyme Working Solution: Dilute the recombinant PfDHODH stock in Assay Buffer to a working concentration of 25 nM (for a final concentration of 12.5 nM in the 50 µL reaction).

-

Substrate Mix: Prepare a fresh mix of DHO, CoQD, and DCIP in Assay Buffer. For a 50 µL final reaction volume, the final concentrations should be:

-

L-Dihydroorotate: 175 µM

-

Decylubiquinone: 18 µM

-

DCIP: 95 µM

-

Assay Procedure

The following workflow outlines the steps for performing the PfDHODH enzymatic assay.

Caption: Workflow for the PfDHODH colorimetric (DCIP) enzymatic assay.

-

Dispense Inhibitor: Add 0.5 µL of the serially diluted inhibitor (or 100% DMSO for 0% inhibition and 100% activity controls) to the appropriate wells of a 384-well plate.

-

Add Enzyme: Add 25 µL of the 25 nM PfDHODH working solution to each well.

-

Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the Substrate Mix to each well. The final reaction volume will be 50 µL.

-

Incubate: Allow the reaction to proceed for 20 minutes at room temperature.[2]

-

Measure Absorbance: Read the absorbance of each well at 600 nm using a microplate reader.

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_no_inhibitor - Abs_background))

-

Abs_inhibitor: Absorbance of the well with the inhibitor.

-

Abs_no_inhibitor: Average absorbance of the 100% activity control wells (DMSO only).

-

Abs_background: Average absorbance of control wells without enzyme.

-

-

Determine IC50: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism).[3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of PfDHODH-IN-2 and other reference compounds against P. falciparum DHODH (PfDHODH) and human DHODH (hDHODH) to indicate selectivity.

| Compound | PfDHODH IC50 (µM) | hDHODH IC50 (µM) | Selectivity (hDHODH/PfDHODH) | Reference |

| PfDHODH-IN-2 | 1.11 | > 50 | > 45-fold | [6] |

| Genz-667348 | 0.017 | > 30 | > 1760-fold | [2] |

| DSM1 | 0.037 | > 200 | > 5400-fold | [7] |

| Compound 26 | 0.023 | > 10 | > 434-fold | [4] |

Table 1: Comparative inhibitory activities of selected compounds against parasite and human DHODH.

Conclusion

The described colorimetric assay provides a robust and reproducible method for evaluating the potency and selectivity of inhibitors against recombinant PfDHODH. This protocol is suitable for medium- to high-throughput screening campaigns and for detailed characterization of lead compounds in antimalarial drug discovery programs. The high selectivity of inhibitors like PfDHODH-IN-2 for the parasite enzyme over the human ortholog validates PfDHODH as a promising therapeutic target.

References

- 1. scitepress.org [scitepress.org]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. osti.gov [osti.gov]

Application Notes and Protocols for PfDHODH-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance.[1] One of the most promising targets for antimalarial drug discovery is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and consequently for the rapid proliferation of the parasite.[2] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival. This dependency provides a therapeutic window for selective inhibition of PfDHODH.[1]

PfDHODH-IN-1 is an analog of the active metabolite of Leflunomide and acts as an inhibitor of PfDHODH, exhibiting antimalarial activity. These application notes provide detailed protocols for the preparation and use of this compound in P. falciparum cell-based growth inhibition assays.

PfDHODH Signaling Pathway and Inhibition

PfDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. This compound inhibits this enzymatic activity, leading to a depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis and ultimately parasite replication.

PfDHODH inhibition signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound in cell-based assays.

| Parameter | Value | Notes |

| Stock Solution Preparation | ||

| Recommended Solvent | 100% Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended. |

| Stock Solution Concentration | 10 - 25 mg/mL | A stock solution of 25 mg/mL in DMSO has been reported for in vivo formulations.[1] |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |

| Cell-Based Assay Parameters | ||

| Final DMSO Concentration | ≤ 0.5% (v/v) | To avoid solvent toxicity to P. falciparum. A final concentration of 0.2% is often used. |

| Typical Assay Format | 96- or 384-well microplates | |

| Parasite Strain | e.g., P. falciparum 3D7 or Dd2 | |

| Hematocrit | 2% - 2.5% | |

| Initial Parasitemia | 0.3% - 0.5% | Synchronized ring-stage parasites are typically used. |

| Incubation Time | 72 hours | For SYBR Green-based assays. |

| Readout Method | SYBR Green I fluorescence | Measures parasite DNA content as an indicator of growth. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.

Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This protocol details a common cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human erythrocytes (O+ blood type)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution in DMSO

-

Sterile 96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare Serial Dilutions:

-

Perform serial dilutions of the this compound stock solution in complete culture medium in a separate 96-well plate. Ensure the final DMSO concentration in the assay wells will not exceed 0.5%.

-

Include a positive control (e.g., a known antimalarial drug) and a negative control (culture medium with the same final concentration of DMSO as the test wells).

-

-

Prepare Parasite Culture:

-

Adjust the synchronized P. falciparum culture to an initial parasitemia of 0.3-0.5% and a hematocrit of 2-2.5% in complete culture medium.

-

-

Plate Seeding:

-

Add the diluted this compound and control solutions to the respective wells of the 96-well black, clear-bottom microplate.

-

Add the parasite culture suspension to each well. The final volume should be consistent across all wells (e.g., 200 µL).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I dye (diluted in lysis buffer) to each well.

-

Seal the plate and incubate in the dark at room temperature for 1-2 hours, or freeze at -80°C until ready to read.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence of uninfected red blood cells.

-

Normalize the fluorescence readings to the negative control (DMSO-treated parasites) to determine the percentage of parasite growth inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.

-

P. falciparum growth inhibition assay workflow.

References

Application Notes and Protocols for PfDHODH-IN-1 in a Mouse Model of Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PfDHODH-IN-1, a representative inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in a mouse model of malaria. The protocols and data presented are based on studies of potent and selective PfDHODH inhibitors, such as Genz-667348 and the triazolopyrimidine series, which have been validated in preclinical malaria models.

Introduction

Plasmodium falciparum, the primary causative agent of severe human malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for survival as it lacks pyrimidine salvage pathways.[1][2] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme that catalyzes the fourth and rate-limiting step in this pathway, making it a prime target for antimalarial drug development.[1][2] PfDHODH inhibitors have demonstrated significant promise in preclinical studies, exhibiting potent activity against the parasite and high selectivity over the human ortholog.[2] This document outlines the application of this compound, a representative inhibitor, in a well-established mouse model of malaria.

Signaling Pathway and Mechanism of Action

PfDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. This compound and other inhibitors in its class typically bind to a hydrophobic pocket near the ubiquinone binding site of the enzyme, thereby blocking its catalytic function. This disruption of pyrimidine biosynthesis deprives the parasite of essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and death.

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative PfDHODH inhibitors.

Table 1: In Vitro Activity of Representative PfDHODH Inhibitors

| Compound | PfDHODH IC₅₀ (nM) | P. berghei DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (nM) | P. falciparum (3D7) IC₅₀ (nM) | P. falciparum (Dd2) IC₅₀ (nM) |

| Genz-667348 | 1.8 | 3.4 | >10,000 | 2.5 | 3.1 |

| Genz-668857 | 1.5 | 3.8 | >10,000 | 2.8 | 3.5 |

| Genz-669178 | 2.1 | 4.2 | >10,000 | 3.2 | 4.0 |

Data compiled from published studies.[1]

Table 2: In Vivo Efficacy of Representative PfDHODH Inhibitors in the P. berghei Mouse Model

| Compound | Dosing Regimen (mg/kg/day, p.o., b.i.d. for 4 days) | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) |

| Genz-667348 | 10, 30, 100 | 13 | 40 |

| Genz-668857 | 10, 30, 100 | 21 | 65 |

| Genz-669178 | 10, 30, 100 | 15 | 50 |

p.o. = oral administration; b.i.d. = twice daily. Data from the 4-day suppressive test.[3][4] Treatment with Genz-667348 at 100 mg/kg/day resulted in sterile cure.[1][3][4]

Experimental Protocols

In Vivo Efficacy Study: 4-Day Suppressive Test in P. berghei-Infected Mice

This protocol is adapted from the classic Peters' 4-day suppressive test and is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Caption: Workflow for the 4-day suppressive test in a P. berghei mouse model.

Materials:

-

Female CD-1 mice (4 weeks old)

-

Plasmodium berghei (e.g., ANKA strain) infected red blood cells (RBCs)

-

This compound

-

Vehicle for formulation (e.g., 5% lactic acid in ethanol, diluted 1:10 with an aqueous solution of 0.9% sodium lactate/10% hydroxypropyl-β-cyclodextrin)

-

Oral gavage needles

-

Microscope slides

-